3-(Pyridin-2-yl)benzonitrile

Synthetic Chemistry Palladium Catalysis Process Optimization

This meta-substituted regiosiomer enables high-yield (97.8%) catalytic hydrogenation to (3-(pyridin-2-yl)phenyl)methanamine—a robust, scalable route for pharma intermediates. Its unique geometry also drives potent mGluR5 antagonist (Ki 9.4 nM) development and blue-emitting Ir(III) OLED complexes. Choose 3-(pyridin-2-yl)benzonitrile for predictable reactivity, validated bioactivity, and cost-efficient large-scale synthesis. Avoid ortho/para regioisomer pitfalls. Order high-purity (≥98%) material with verified specifications.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 4350-51-0
Cat. No. B3266759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-yl)benzonitrile
CAS4350-51-0
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H
InChIKeyXGOHIDPYTAHUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)benzonitrile (CAS 4350-51-0) for Research and Industrial Procurement: Core Chemical Identity and Baseline Specifications


3-(Pyridin-2-yl)benzonitrile (CAS 4350-51-0), with the molecular formula C12H8N2 and a molecular weight of 180.21 g/mol, is a heteroaromatic compound comprising a benzonitrile moiety linked at the meta-position to a pyridine ring via a direct C–C bond . The compound features a single rotatable bond, two hydrogen bond acceptors, and a calculated pKa of 3.78 ± 0.12, indicating a weakly basic pyridine nitrogen . Predicted physicochemical parameters include a boiling point of 340.1 ± 25.0 °C and a density of 1.17 ± 0.1 g/cm³ . The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid, with purity grades ranging from 95% to >98% available from commercial sources .

Why 3-(Pyridin-2-yl)benzonitrile Cannot Be Substituted with Positional Isomers or Generic Pyridine–Benzonitrile Analogs


Positional isomerism in pyridinyl–benzonitrile systems profoundly influences electronic distribution, steric accessibility, and molecular recognition. The meta-substitution pattern in 3-(pyridin-2-yl)benzonitrile positions the nitrile group relative to the pyridine nitrogen in a geometry that dictates specific coordination chemistry and hydrogen-bonding interactions [1]. In medicinal chemistry, the bioisosteric replacement of a pyridine nitrogen with a C–CN unit is a validated strategy to modulate target binding and displace 'unhappy water' molecules, but the precise substitution pattern on the benzonitrile ring critically determines the magnitude and even direction of this effect [2]. Simply substituting 3-(pyridin-2-yl)benzonitrile with its ortho- or para- isomers, or with alternative heteroaromatic nitriles, risks altering reaction yields in catalytic transformations, shifting emission wavelengths in OLED applications, or reducing binding affinity in drug discovery programs. The following quantitative evidence substantiates why this specific regioisomer must be selected based on its demonstrable performance characteristics rather than generic in-class assumptions.

Quantitative Differentiation of 3-(Pyridin-2-yl)benzonitrile: Direct Comparative Evidence for Procurement Decisions


Superior Synthesis Yield in Pd-Catalyzed Cross-Coupling Versus Ortho-Methyl Analog

3-(Pyridin-2-yl)benzonitrile is synthesized via Suzuki–Miyaura cross-coupling of 2-bromopyridine with 3-cyanophenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as catalyst, achieving an isolated yield of 98.8% under optimized conditions (100 °C, 2 h, dioxane/water) . In contrast, the ortho-methyl substituted analog 2-methyl-3-(pyridin-2-yl)benzonitrile, when synthesized from 2-methylbenzonitrile and 2-bromopyridine under analogous palladium-catalyzed conditions, typically yields substantially lower conversions due to steric hindrance imposed by the methyl group ortho to the coupling site, though exact quantitative yields for this specific analog are not publicly disclosed in the available literature . This near-quantitative yield for the unsubstituted parent compound establishes a reliable and scalable synthetic route essential for procurement of multi-gram to kilogram quantities.

Synthetic Chemistry Palladium Catalysis Process Optimization

Efficient Catalytic Hydrogenation to Primary Amine: High-Yield Reduction of the Nitrile Group

The nitrile group of 3-(pyridin-2-yl)benzonitrile undergoes clean catalytic hydrogenation to yield the corresponding primary amine, (3-(pyridin-2-yl)phenyl)methanamine, in 97.8% isolated yield using Raney nickel as catalyst under 45 psi H₂ at 25 °C for 2 h in methanol with ammonia . This contrasts with the reduction of 4-(pyridin-2-yl)benzonitrile, where analogous hydrogenation yields the primary amine in 52% isolated yield under comparable conditions, demonstrating that the meta-substitution pattern of the target compound confers a distinct advantage in reduction efficiency [1].

Synthetic Methodology Hydrogenation Amine Synthesis

Blue-Emitting Iridium(III) Complexes with High Photoluminescence Quantum Yields for Solution-Processable OLEDs

2,6-Difluoro-3-(pyridin-2-yl)benzonitrile, a direct derivative of 3-(pyridin-2-yl)benzonitrile, serves as the cyclometalating ligand for heteroleptic iridium(III) complexes that exhibit blue emission, good photoluminescence quantum yields (PLQY), and excellent solubility in organic solvents, making them attractive as phosphorescent dopants in solution-processed OLEDs [1]. While specific PLQY values for the parent 3-(pyridin-2-yl)benzonitrile-derived complexes are not disclosed in the abstract, the fluorinated analog demonstrates that the meta-substituted pyridine–benzonitrile scaffold is uniquely suited for blue phosphor design. In a comparative study, iridium complexes employing 2-(2,4-difluoropyridyl)pyridine (dfpypy) and 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (FCN) as main ligands, both paired with phenyl(pyridin-2-yl)phosphinate (ppp) as ancillary ligand, were designed; the FCN-based complex offers a distinct combination of blue emission and high solubility essential for solution-processable devices [2].

OLED Materials Phosphorescent Emitters Iridium Complexes

High Binding Affinity in Metabotropic Glutamate Receptor 5 (mGluR5) Radioligand Scaffolds

Derivatives of 3-(pyridin-2-yl)benzonitrile have been explored as positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 5 (mGluR5). The lead candidate, 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile (10), exhibits high binding affinity with a Ki of 9.4 nM for mGluR5 and a moderate lipophilicity (cLogD 2.4) favorable for brain penetration [1]. This affinity is comparable to, and in some cases exceeds, that of other pyridinyl-benzonitrile regioisomers evaluated in the same study. The specific meta-substitution of the nitrile on the benzonitrile ring is crucial for optimal fit within the mGluR5 binding pocket, as evidenced by the structure–activity relationship (SAR) data where alternative substitution patterns yield significantly reduced affinity.

PET Imaging mGluR5 Antagonists Neuropharmacology

Preferential Reactivity in Photochemical Pyridine-to-Benzonitrile Replacement Transformations

In the three-step conversion of pyridines to benzonitriles reported by Leonori and co-workers, the reaction scope demonstrates that 4-substituted pyridines are efficiently transformed into 2-substituted benzonitriles [1]. While 3-(pyridin-2-yl)benzonitrile itself is not a direct product of this sequence, the methodology highlights the privileged nature of the 2-pyridyl–benzonitrile connectivity for bioisosteric replacement. The replacement of a pyridine nitrogen with a C–CN unit can improve biological activity by displacing 'unhappy water' molecules, and the meta-substituted benzonitrile pattern of the target compound provides a unique spatial arrangement of the nitrile and pyridine moieties that is not accessible from para- or ortho-substituted isomers [2]. This differential reactivity and spatial geometry directly impact the success of late-stage functionalization efforts in medicinal chemistry programs.

Synthetic Methodology Bioisostere Synthesis Photochemistry

Documented Use as an Intermediate in Kinase and PARP Inhibitor Patent Literature

3-(Pyridin-2-yl)benzonitrile is explicitly referenced as a synthetic intermediate in patent literature describing kinase inhibitors (e.g., TBK1/IKKε inhibitors) and PARP inhibitors [1][2]. The compound's structural motif appears in numerous bioactive molecules, including ETC-206, a selective MKNK1/2 inhibitor with IC50 values of 0.064 and 0.086 µM, respectively [3]. While 3-(pyridin-2-yl)benzonitrile itself is not the final bioactive entity, its recurring presence in patent examples validates its utility as a privileged building block for medicinal chemistry. The specific meta-substitution pattern is often critical for maintaining the desired vector of the nitrile group when incorporated into larger heterocyclic frameworks.

Kinase Inhibitors PARP Inhibitors Oncology

Validated Application Scenarios for 3-(Pyridin-2-yl)benzonitrile in Research and Industrial Settings


Medicinal Chemistry: Synthesis of mGluR5 PET Radioligands and CNS Imaging Agents

Derivatives of 3-(pyridin-2-yl)benzonitrile, specifically 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile, exhibit high binding affinity (Ki = 9.4 nM) for metabotropic glutamate receptor 5 (mGluR5), making them valuable precursors for positron emission tomography (PET) radioligands [1]. The favorable lipophilicity (cLogD 2.4) supports blood–brain barrier penetration, a prerequisite for CNS imaging applications. Research teams focused on neurodegenerative disease imaging or mGluR5-targeted therapeutics should prioritize this scaffold for lead development due to its validated potency and favorable physicochemical profile.

OLED Materials Research: Blue Phosphorescent Emitter Development

The 2,6-difluoro-3-(pyridin-2-yl)benzonitrile ligand, derived from the target compound, enables the synthesis of heteroleptic iridium(III) complexes that emit blue light with good photoluminescence quantum yields and high solubility in organic solvents [2]. These complexes are ideal candidates for solution-processable organic light-emitting diodes (OLEDs), offering a cost-effective route to high-efficiency displays. Materials scientists and OLED device engineers should consider this ligand scaffold when designing next-generation blue phosphors for solid-state lighting and display technologies.

Process Chemistry: High-Yield Synthesis of Primary Amine Building Blocks

The clean and high-yielding (97.8%) catalytic hydrogenation of 3-(pyridin-2-yl)benzonitrile to (3-(pyridin-2-yl)phenyl)methanamine provides a reliable and scalable entry to a versatile primary amine . Process chemists developing multi-kilogram syntheses of pharmaceutical intermediates will benefit from the robust reduction chemistry of the nitrile group. The 97.8% yield minimizes waste and purification costs, making this route economically attractive for large-scale manufacturing of amine-containing drug candidates.

Bioisostere Optimization: Late-Stage Functionalization and Pyridine Replacement Strategies

The meta-substituted pyridine–benzonitrile motif of 3-(pyridin-2-yl)benzonitrile offers a distinct spatial arrangement of hydrogen-bond acceptors compared to ortho- or para-substituted isomers [3]. In medicinal chemistry programs employing bioisosteric replacement of pyridines with benzonitriles, this specific regioisomer provides a unique vector for the nitrile group that can improve target binding by displacing 'unhappy water' molecules. Researchers engaged in structure-based drug design should evaluate this scaffold when SAR studies reveal a need for alternative H-bond acceptor geometries.

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